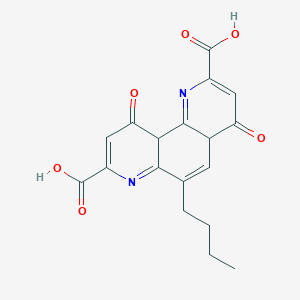
zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is a chemical compound that combines a zinc ion with a pyrimidine derivative and a dimethylpropanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate typically involves the reaction of 4,6-dichloropyrimidine with zinc and 2,2-dimethylpropanoic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines or thiols. Oxidation reactions may involve oxidizing agents like hydrogen peroxide, while reduction reactions could use reducing agents such as sodium borohydride .
Major Products
The major products of these reactions would depend on the specific reagents used. For example, substitution with an amine could yield an amino-pyrimidine derivative .
Aplicaciones Científicas De Investigación
Zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Research: It can be used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions.
Mecanismo De Acción
The mechanism of action of zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The zinc ion can coordinate with various functional groups, altering the activity of the target molecule. This coordination can affect pathways involved in cellular processes, making the compound useful for studying biochemical mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate.
2,2-Dimethylpropanoic Acid: Another precursor used in the synthesis.
Other Zinc Complexes: Compounds like zinc acetate or zinc chloride, which also involve zinc coordination but with different ligands.
Uniqueness
This compound is unique due to its combination of a pyrimidine derivative with a zinc ion and a dimethylpropanoate group. This unique structure provides specific chemical properties and reactivity that can be leveraged in various scientific applications .
Propiedades
Fórmula molecular |
C9H10Cl2N2O2Zn |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C5H10O2.C4HCl2N2.Zn/c1-5(2,3)4(6)7;5-3-1-4(6)8-2-7-3;/h1-3H3,(H,6,7);2H;/q;-1;+2/p-1 |
Clave InChI |
BVWJWCPXIXFNNF-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C(=O)[O-].C1=NC(=[C-]C(=N1)Cl)Cl.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide](/img/structure/B14789777.png)

![(2R,16S)-15-(5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl)-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B14789797.png)



![tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14789836.png)
![2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14789843.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14789845.png)
![2-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide](/img/structure/B14789853.png)


![2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid](/img/structure/B14789879.png)
![2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14789883.png)
